molecular formula C19H19N5O B045727 Guanidinophenylglycine-2-naphthylamide CAS No. 115087-92-8

Guanidinophenylglycine-2-naphthylamide

Cat. No. B045727
M. Wt: 333.4 g/mol
InChI Key: VXXKHYQUQHHMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidinophenylglycine-2-naphthylamide, also known as GPNA, is a synthetic compound that has been widely used in scientific research. It is a substrate for several enzymes, including gamma-glutamyltransferase and leucine aminopeptidase. GPNA is also used as a model substrate for investigating the mechanisms of enzyme-catalyzed reactions.

Mechanism Of Action

Guanidinophenylglycine-2-naphthylamide is a substrate for several enzymes, including gamma-glutamyltransferase and leucine aminopeptidase. When Guanidinophenylglycine-2-naphthylamide is cleaved by these enzymes, it produces 2-naphthylamine and glycine-guanidine. The mechanism of action of Guanidinophenylglycine-2-naphthylamide is based on the ability of enzymes to recognize and cleave specific substrates. The rate of cleavage of Guanidinophenylglycine-2-naphthylamide can be used to measure enzyme activity.

Biochemical And Physiological Effects

Guanidinophenylglycine-2-naphthylamide has been shown to have no significant biochemical or physiological effects in vitro or in vivo. It is not known to interact with any biological molecules or pathways. However, Guanidinophenylglycine-2-naphthylamide has been shown to be a useful tool for measuring enzyme activity and investigating enzyme mechanisms.

Advantages And Limitations For Lab Experiments

Guanidinophenylglycine-2-naphthylamide has several advantages for use in lab experiments. It is a highly accessible compound that can be easily synthesized with high yield. Guanidinophenylglycine-2-naphthylamide is also a stable compound that can be stored for long periods of time without degradation. Additionally, Guanidinophenylglycine-2-naphthylamide is a model substrate that can be used to investigate the mechanisms of enzyme-catalyzed reactions. However, Guanidinophenylglycine-2-naphthylamide has some limitations for lab experiments. It is not a biologically relevant compound and does not interact with any biological molecules or pathways. Additionally, Guanidinophenylglycine-2-naphthylamide is not a substrate for all enzymes, limiting its use in some experiments.

Future Directions

For the use of Guanidinophenylglycine-2-naphthylamide in scientific research include the development of new substrates, high-throughput screening assays, and diagnostic tests.

Synthesis Methods

Guanidinophenylglycine-2-naphthylamide can be synthesized using a multistep process. The first step involves the synthesis of 2-naphthylamine, which is then reacted with glycine and guanidine to form Guanidinophenylglycine-2-naphthylamide. The purity of Guanidinophenylglycine-2-naphthylamide can be improved by recrystallization and column chromatography. The yield of Guanidinophenylglycine-2-naphthylamide synthesis is typically high, making it an easily accessible compound for scientific research.

Scientific Research Applications

Guanidinophenylglycine-2-naphthylamide has been widely used in scientific research as a substrate for several enzymes. It is commonly used to measure gamma-glutamyltransferase activity in biological fluids, such as serum and urine. Guanidinophenylglycine-2-naphthylamide is also used as a model substrate for investigating the mechanisms of enzyme-catalyzed reactions. Additionally, Guanidinophenylglycine-2-naphthylamide has been used to study the effects of inhibitors and activators on enzyme activity.

properties

CAS RN

115087-92-8

Product Name

Guanidinophenylglycine-2-naphthylamide

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-amino-2-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H19N5O/c20-17(13-6-8-15(9-7-13)24-19(21)22)18(25)23-16-10-5-12-3-1-2-4-14(12)11-16/h1-11,17H,20H2,(H,23,25)(H4,21,22,24)

InChI Key

VXXKHYQUQHHMAF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N

synonyms

GPG-2-NA
guanidinophenylglycine-2-naphthylamide

Origin of Product

United States

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